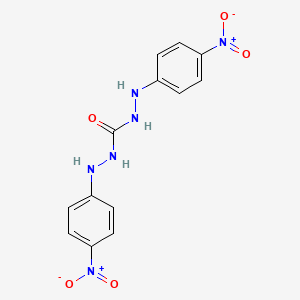

1,3-bis(4-nitroanilino)urea

Description

The exact mass of the compound CARBOHYDRAZIDE, 1,5-BIS(p-NITROPHENYL)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525795. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-bis(4-nitroanilino)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-bis(4-nitroanilino)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-nitroanilino)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c20-13(16-14-9-1-5-11(6-2-9)18(21)22)17-15-10-3-7-12(8-4-10)19(23)24/h1-8,14-15H,(H2,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMQVKAEUMRRQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NNC(=O)NNC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211242 |

Source

|

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-69-5 |

Source

|

| Record name | 1,3-Bis(4-nitroanilino)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 622-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525795 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbohydrazide, 1,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(4-nitroanilino)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9FAC7V6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on 1,3-bis(4-nitroanilino)urea: Structure, Properties, and Potential for Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-bis(4-nitroanilino)urea, a compound with a unique chemical structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes the available information and provides expert insights into its chemical properties, potential synthetic routes, and prospective applications in drug development.

Introduction and Chemical Identity

1,3-bis(4-nitroanilino)urea, also identified by several synonyms including 4,4'-dinitrophenylcarbazide and 1,5-bis(p-nitrophenyl)carbohydrazide, is a symmetrical urea derivative.[1][2][3] Its structure is characterized by a central carbonyl group bonded to two nitrogen atoms, each of which is further linked to a 4-nitroaniline moiety. This arrangement distinguishes it from the more commonly documented 1,3-bis(4-nitrophenyl)urea, which lacks the additional amino group between the urea and the phenyl rings.

The presence of multiple hydrogen bond donors and acceptors, coupled with the electron-withdrawing nature of the nitrophenyl groups, suggests that 1,3-bis(4-nitroanilino)urea may exhibit interesting intermolecular interactions and potential biological activity.[3]

Chemical Structure and Physicochemical Properties

The structural and physicochemical properties of 1,3-bis(4-nitroanilino)urea are summarized below. These are based on its chemical identity and data available from chemical suppliers and databases.

Chemical Structure

Caption: Chemical structure of 1,3-bis(4-nitroanilino)urea.

Physicochemical Data Table

| Property | Value | Source |

| CAS Number | 622-69-5 | [3][4][5] |

| Molecular Formula | C13H12N6O5 | [3][4][5] |

| Molecular Weight | 332.27 g/mol | [3] |

| IUPAC Name | 1,3-bis(4-nitroanilino)urea | [4] |

| Synonyms | 4,4'-Dinitrophenylcarbazide, 1,5-bis(p-nitrophenyl)carbohydrazide | [1][2][3] |

| SMILES | O=C(NNC1=CC=C(C=C1)=O)NNC1=CC=C(C=C1)=O | [5] |

| InChIKey | CEMQVKAEUMRRQJ-UHFFFAOYSA-N | [3] |

Prospective Synthesis Pathway

Theoretical Synthesis Workflow

Caption: A proposed synthetic workflow for 1,3-bis(4-nitroanilino)urea.

Causality Behind Experimental Choices:

-

4-Nitrophenylhydrazine: This starting material provides the necessary nitrophenylamino substructure.

-

Phosgene or Equivalent: These reagents serve as the carbonyl source to form the central urea moiety. Triphosgene is often preferred as a safer, solid alternative to gaseous phosgene.

-

Aprotic Solvent: Solvents like toluene or THF are suitable for this type of reaction as they are unreactive towards the electrophilic carbonyl source.

-

Base: A non-nucleophilic base such as pyridine is crucial to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Potential Applications in Drug Development

While there is a lack of direct research on the biological activities of 1,3-bis(4-nitroanilino)urea, the structural motifs present in the molecule suggest several avenues for investigation.

-

Antimicrobial and Antitumor Potential: The presence of nitroaromatic groups is a feature of some antimicrobial and antitumor agents.[6] These groups can undergo bioreduction in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive species that can induce cellular damage.

-

Enzyme Inhibition: The urea functionality is a well-known pharmacophore capable of forming strong hydrogen bonds with enzyme active sites. Many enzyme inhibitors, including kinase inhibitors used in oncology, feature a diaryl urea scaffold.

-

Coordination Chemistry and Bioinorganic Applications: The nitrogen and oxygen atoms in the urea and nitro groups can act as ligands for metal ions. Metal complexes of structurally related ureas have been shown to possess enhanced biological activity, such as antibacterial properties, compared to the free ligand.[6]

A study on a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, and its metal complexes demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that the core structure of bis(4-nitrophenyl)urea derivatives is a promising scaffold for the development of new therapeutic agents.

Future Research Directions

The limited available data on 1,3-bis(4-nitroanilino)urea highlights a gap in the scientific literature and presents an opportunity for further research. Key areas for future investigation include:

-

Development and Optimization of a Synthetic Protocol: A validated, high-yield synthesis is the first step towards enabling further studies.

-

Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis, including NMR, IR, and mass spectrometry, is needed to create a complete profile of the compound.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to identify any potential therapeutic activity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues would help to elucidate the key structural features responsible for any observed biological effects.

Conclusion

1,3-bis(4-nitroanilino)urea is a chemical entity with a structure that suggests potential for biological activity. While it remains largely uncharacterized in the scientific literature, its relationship to other bioactive urea derivatives makes it a person of interest for medicinal chemists and drug discovery professionals. Further research into its synthesis, properties, and biological effects is warranted to fully explore its therapeutic potential.

References

-

American Elements. 1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5. [Link]

-

Global Substance Registration System. 1,3-BIS(4-NITROANILINO)UREA. [Link]

-

Molbase. 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE | 622-69-5. [Link]

-

Global Substance Registration System. 1,3-bis(4-nitroanilino)urea Chemical Structure. [Link]

-

AA Blocks. 1,3-bis[(4-nitrophenyl)amino]urea | 622-69-5. [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

Sources

- 1. 1,3-BIS(4-NITROANILINO)UREA [drugfuture.com]

- 2. 1,5-BIS(4-NITROPHENYL)CARBOHYDRAZIDE | 622-69-5 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. aablocks.com [aablocks.com]

- 6. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,3-bis(4-nitroanilino)urea: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,3-bis(4-nitroanilino)urea (CAS No. 622-69-5). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive models based on its known chemical structure, alongside established principles of spectroscopic analysis. We will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this molecule. This document also outlines detailed, field-proven experimental protocols for acquiring such data, ensuring scientific integrity and reproducibility.

Introduction

1,3-bis(4-nitroanilino)urea is a symmetrically substituted urea derivative with the molecular formula C₁₃H₁₂N₆O₅ and a molecular weight of 332.27 g/mol .[1][2] Its structure, featuring two nitroanilino moieties linked by a urea bridge, suggests potential applications in medicinal chemistry and materials science, where nitroaromatic compounds and urea derivatives are of significant interest. The presence of multiple functional groups, including nitro groups, aromatic rings, and the urea core, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and Mass spectra is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Molecular Structure and Predicted Spectroscopic Data

The structural formula of 1,3-bis(4-nitroanilino)urea is presented below. The symmetry of the molecule is a key determinant of its spectroscopic characteristics, particularly in NMR spectroscopy.

Caption: Workflow for NMR Data Acquisition.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (ATR-FTIR)

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.2.2. IR Spectrum Acquisition

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background subtraction to obtain the final IR spectrum of the sample.

Mass Spectrometry

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

3.3.2. Mass Spectrum Acquisition (ESI-MS)

-

Use an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and good fragmentation.

Caption: Integrated Spectroscopic Analysis Workflow.

Conclusion

References

-

Molecules. 2017 , 22(12), 2125; [Link]

-

American Elements. 1,3-bis[(4-nitrophenyl)amino]urea. [Link]

-

GSRS. 1,3-BIS(4-NITROANILINO)UREA. [Link]

-

PrepChem. Synthesis of N,N'-bis(4-nitrophenyl)-urea. [Link]

-

PubChem. 1,3-bis(p-nitrophenyl)carbohydrazide. [Link]

Sources

An In-Depth Technical Guide to 1,3-bis(4-nitrophenyl)urea: From Discovery to Contemporary Applications

A Note on Nomenclature: Initial inquiries for "1,3-bis(4-nitroanilino)urea" (CAS 622-69-5) yielded limited public data, suggesting it is a less common compound. This guide will focus on the closely related and extensively documented compound, 1,3-bis(4-nitrophenyl)urea (CAS 587-90-6). This compound is also widely known as 4,4'-Dinitrocarbanilide (DNC) .

Introduction

1,3-bis(4-nitrophenyl)urea, a symmetrical diaryl urea, is a compound of significant interest in both medicinal chemistry and materials science.[1] Its rigid structure, characterized by a central urea moiety flanked by two electron-withdrawing nitrophenyl groups, underpins its unique chemical properties and biological activities. The urea functional group's capacity for strong hydrogen bonding is a key determinant of its utility in various applications, from veterinary medicine to the construction of complex supramolecular structures.[] This guide provides a comprehensive overview of the discovery, history, synthesis, and diverse applications of this important molecule.

Historical Development and Discovery

The history of 1,3-bis(4-nitrophenyl)urea is intrinsically linked to the broader development of urea derivatives in organic chemistry. While urea itself was famously first synthesized by Friedrich Wöhler in 1828, the synthesis of its more complex derivatives followed over the subsequent decades.

One of the earliest documented preparations of 1,3-bis(4-nitrophenyl)urea was by Vittenet in 1899, who synthesized the compound by heating 4-nitroaniline with diphenyl carbonate.[1] Later methods, developed in the mid-20th century, involved the nitration of diphenylurea.[1]

A pivotal moment in the history of this compound came with the development of the anticoccidial drug Nicarbazin in 1955.[3] Nicarbazin is an equimolar complex of 1,3-bis(4-nitrophenyl)urea (DNC) and 2-hydroxy-4,6-dimethylpyrimidine (HDP).[3] This discovery cemented the compound's importance in veterinary medicine and spurred further research into its biological effects.

Chemical and Physical Properties

1,3-bis(4-nitrophenyl)urea is a yellow crystalline solid with a high melting point, reflecting its stable, rigid structure.[1][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 587-90-6 | [1] |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [1] |

| Molecular Weight | 302.24 g/mol | [1] |

| Melting Point | >300 °C (decomposes) | |

| Appearance | Yellow crystalline solid | [4] |

| Solubility | Practically insoluble in water; sparingly soluble in boiling alcohol; soluble in polar aprotic solvents like DMSO and DMF. | [1][4] |

Synthesis of 1,3-bis(4-nitrophenyl)urea

Several synthetic routes to 1,3-bis(4-nitrophenyl)urea have been reported. A common and efficient modern method involves the use of a phosgene equivalent, such as bis(trichloromethyl) carbonate, reacting with 4-nitroaniline.

Synthesis Pathway Diagram

Caption: Synthesis of 1,3-bis(4-nitrophenyl)urea from 4-nitroaniline.

Detailed Experimental Protocol

The following protocol is a representative modern synthesis of 1,3-bis(4-nitrophenyl)urea.

Materials:

-

4-nitroaniline

-

Bis(trichloromethyl) carbonate (Triphosgene)

-

Ethyl acetate or Butyl acetate (solvent)

-

Triethylamine or Pyridine (acid scavenger)

Procedure:

-

In a reaction vessel, dissolve 4-nitroaniline in ethyl acetate.

-

Add an appropriate acid scavenger, such as triethylamine, to the solution.

-

With stirring and at a controlled temperature, slowly add a solution of bis(trichloromethyl) carbonate in ethyl acetate to the reaction mixture.

-

After the addition is complete, heat the mixture under reflux for a specified period to ensure the reaction goes to completion.

-

The product, 1,3-bis(4-nitrophenyl)urea, will precipitate out of the solution.

-

Isolate the product by filtration.

-

Wash the filter cake with a suitable solvent, such as ethanol, to remove impurities.

-

Dry the final product.

Mechanism of Action and Applications

The applications of 1,3-bis(4-nitrophenyl)urea are diverse, spanning from veterinary pharmaceuticals to advanced materials science.

Veterinary Medicine: Anticoccidial Agent

The primary application of 1,3-bis(4-nitrophenyl)urea is as the active component (DNC) of the anticoccidial drug Nicarbazin.[3] Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa.[3]

Nicarbazin is administered as a feed additive for poultry.[5] In the digestive tract, it dissociates into DNC and HDP.[4] The HDP component enhances the absorption of the active DNC. The anticoccidial action of DNC is primarily directed against the developing second-generation schizonts of the Eimeria parasite.[3] While the exact molecular mechanism is not fully elucidated, it is believed to interfere with mitochondrial metabolism and inhibit the formation of the vitelline membrane in the parasite's oocysts.

Caption: Anticoccidial mechanism of Nicarbazin.

Supramolecular Chemistry and Crystal Engineering

The rigid structure and hydrogen-bonding capabilities of 1,3-bis(4-nitrophenyl)urea make it a valuable building block in supramolecular chemistry and crystal engineering.[][6] The urea moiety can form strong and directional hydrogen bonds, leading to the self-assembly of molecules into well-defined architectures.[]

-

Anion Recognition: The compound has been studied as a receptor for various anions. The N-H protons of the urea group are sufficiently acidic to form hydrogen bonds with anions, making it a potential component in chemical sensors.[7]

-

Crystal Engineering: Researchers have utilized 1,3-bis(4-nitrophenyl)urea and its derivatives to control the packing of molecules in crystals, which can influence the material's properties, such as its non-linear optical response.[8][9]

Potential Therapeutic Applications

Research has also explored the potential of 1,3-bis(4-nitrophenyl)urea and its derivatives in other therapeutic areas, including:

-

Antibacterial Activity: Some studies have shown that metal complexes of urea derivatives, including those with nitrophenyl groups, exhibit significant antibacterial activity.[10][11]

-

Antitumor Properties: The urea scaffold is present in many anticancer drugs, and derivatives of 1,3-bis(4-nitrophenyl)urea have been investigated for their potential as antitumor agents.[4]

Conclusion

From its early synthesis over a century ago to its crucial role in modern poultry farming and its emerging applications in materials science, 1,3-bis(4-nitrophenyl)urea has proven to be a molecule of enduring scientific interest. Its unique structural features, particularly the interplay between the rigid aromatic rings and the hydrogen-bonding urea core, provide a versatile platform for a wide range of applications. Future research will likely continue to uncover new and innovative uses for this compound and its derivatives in drug discovery, sensor technology, and the design of novel functional materials.

References

-

DrugFuture. 4,4'-Dinitrocarbanilide. [Link]

-

Design, Synthesis, and Characterization of Tracers and Development of a Fluorescence Polarization Immunoassay for Rapid Screening of 4,4′-Dinitrocarbanilide in Chicken Muscle. National Institutes of Health. [Link]

-

1,3-bis(4-nitrophenyl)urea. Solubility of Things. [Link]

-

Nicarbazin. Government of Canada. [Link]

-

Nicarbazin. Poultrymed. [Link]

-

Preparation and identification of an anti-nicarbazin monoclonal antibody and its application in the agriculture and food industries. National Institutes of Health. [Link]

-

Recognition of halide anions by N,N′-bis(4-nitrophenyl)urea in the gas-phase and solution: a computational study. Taylor & Francis Online. [Link]

-

A density functional investigation of 1,3-bis(4-nitrophenyl)urea as anion receptor. ResearchGate. [Link]

-

Crystal engineering of urea α-network via I⋯O2N synthon and design of SHG active crystal N-4-iodophenyl-N′-4′-nitrophenylurea. ResearchGate. [Link]

-

Crystal engineering of urea α-network via I⋯O2N synthon and design of SHG active crystal N-4-iodophenyl-N′-4′-nitrophenylurea. Royal Society of Chemistry. [Link]

-

Crystal Engineering of Urea Alpha-Network via I...O2N Synthon and Design of SHG Active Crystal N-4-iodophenyl-N'-4'-nitrophenylurea. National Institutes of Health. [Link]

-

Synthesis of bis-ureas from bis(o-nitrophenyl) carbonate. National Institutes of Health. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. National Institutes of Health. [Link]

-

Nicarbazin. Residue Monograph prepared by the meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA), 94th Meet. FAO. [Link]

-

Antagonistic Effect of Thiocarbanilide on 4,4'-Dinitrocarbanilide, - A Component of Nicarbazin. (23047). DOI. [Link]

-

Synthesis of N,N'-bis(4-nitrophenyl)-urea. PrepChem. [Link]

-

Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

-

Anticoccidials and Coccidiosis. [Link]

-

Crystal Structure of a Host-Guest Complex of the Tris-Urea Receptor, 3-(4-nitro-phen-yl)-1,1-bis-{2-[3-(4-nitro-phen-yl)ureido]eth-yl}urea, That Encapsulates Hydrogen-Bonded Chains of Di-Hydrogen Phosphate Anions With Separate Tetra- n-butyl-ammonium Counter-Ions. National Institutes of Health. [Link]

-

N,N'-Bis(4-nitrophenyl-2,3,5,6-d4)urea. PubChem. [Link]

-

A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[1][4]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. MDPI. [Link]

-

1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. ACS Publications. [Link]

-

Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing. National Institutes of Health. [Link]

-

Nitrophenyl Thiourea-Modified Polyethylenimine Colorimetric Sensor for Sulfate, Fluorine, and Acetate. MDPI. [Link]

Sources

- 1. Nicarbazin - Wikipedia [en.wikipedia.org]

- 3. Nicarbazin | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 4. openknowledge.fao.org [openknowledge.fao.org]

- 5. Degradation of 4,4'-Dinitrocarbanilide in Chicken Breast by Thermal Processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Crystal engineering of urea α-network via I⋯O2N synthon and design of SHG active crystal N-4-iodophenyl-N′-4′-nitrophenylurea - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Crystal engineering of urea alpha-network via I...O2N synthon and design of SHG active crystal N-4-iodophenyl-N'-4'-nitrophenylurea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

CAS number and molecular weight of 1,3-bis(4-nitroanilino)urea

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of chemical research and drug development, precise identification and thorough characterization of molecular entities are paramount. This guide addresses 1,3-bis(4-nitroanilino)urea, a compound whose identity is often conflated with a structurally similar molecule. Our objective is to provide a clear, authoritative reference, focusing exclusively on the correct chemical entity, and to furnish researchers with the foundational knowledge required for its handling and potential exploration.

Correct Identification and Physicochemical Properties

A critical point of clarification is the distinction between 1,3-bis(4-nitroanilino)urea and the similarly named 1,3-bis(4-nitrophenyl)urea. The former, the subject of this guide, is a carbohydrazide derivative, while the latter is a carbanilide. This structural difference, specifically the presence of an additional N-N bond on each side of the urea core, results in distinct chemical identifiers and properties.

1,3-bis(4-nitroanilino)urea is correctly identified by CAS Number 622-69-5 .[1] Its molecular structure consists of a central carbonyl group bonded to two nitrophenyl-substituted hydrazine moieties.

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source(s) |

| IUPAC Name | 1,3-bis(4-nitroanilino)urea | [1] |

| CAS Number | 622-69-5 | [1][2] |

| Synonyms | 4,4'-Dinitrophenylcarbazide, 1,5-Bis(p-nitrophenyl)carbohydrazide, Carbonic dihydrazide, 2,2'-bis(4-nitrophenyl)- | [2] |

| Molecular Formula | C₁₃H₁₂N₆O₅ | [1][2] |

| Molecular Weight | 332.27 g/mol | [2] |

| Appearance | Powder | [1] |

| InChI Key | CEMQVKAEUMRRQJ-UHFFFAOYSA-N | [2] |

| SMILES | O=C(NNC1=CC=C(C=C1)=O)NNC2=CC=C(=O)C=C2 | [2] |

Synthesis Pathway: A Conceptual Framework

Conceptual Synthesis Workflow:

The synthesis would likely proceed via the reaction of 4-nitrophenylhydrazine with a carbonyl-inserting reagent like phosgene, triphosgene, or carbonyldiimidazole (CDI). The use of 4-nitrophenylhydrazine as the starting material is critical to forming the "anilino" (in this context, phenylhydrazinyl) linkage.

Caption: Conceptual workflow for the synthesis of 1,3-bis(4-nitroanilino)urea.

Causality Behind Experimental Choices (Hypothetical):

-

Solvent: An aprotic solvent like THF or DCM would be chosen to dissolve the reactants without participating in the reaction.

-

Base: A non-nucleophilic base is essential to neutralize the HCl byproduct generated from reagents like phosgene or triphosgene, driving the reaction to completion without competing as a nucleophile.

-

Stoichiometry: A 2:1 molar ratio of the hydrazine to the phosgene equivalent is required to form the symmetrical urea derivative.

Note: This represents a theoretical pathway. Researchers must develop and validate a specific experimental protocol, including reaction conditions, workup, and purification procedures, through careful laboratory investigation.

Potential Applications in Drug Discovery

While specific biological activity data for 1,3-bis(4-nitroanilino)urea is scarce, the broader class of urea, hydrazide, and nitrophenyl-containing compounds has been extensively explored in medicinal chemistry.

-

Urea Moiety as a Pharmacophore: The urea functional group is a cornerstone in drug design, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong and specific interactions with biological targets like enzymes and receptors.[3]

-

Antibacterial Potential: A study on a related compound, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea, demonstrated that the core structure, when complexed with metals, exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that the fundamental diaryl urea scaffold could be a starting point for developing new antimicrobial agents.

-

Enzyme Inhibition: The structural motifs present in 1,3-bis(4-nitroanilino)urea are found in various enzyme inhibitors. For instance, substituted hydrazones and thiosemicarbazones are investigated as carbonic anhydrase inhibitors.[5][6]

Further research is required to determine if 1,3-bis(4-nitroanilino)urea itself possesses any significant biological activity. Screening against various enzyme panels and microbial strains would be a logical first step in exploring its therapeutic potential.

Safety and Handling

According to the Safety Data Sheet for 1,5-bis(p-Nitrophenyl)carbohydrazide (CAS 622-69-5), the compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[7]

Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H315: Causes skin irritation.[7]

-

H320: Causes eye irritation.[7]

-

H332: Harmful if inhaled.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures & Protocol:

Personal Protective Equipment (PPE):

-

Gloves: Wear impervious gloves and protective clothing.[7]

-

Eye Protection: Use chemical safety goggles or a face shield.[7]

-

Respiratory: Use only in a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator is necessary.[7]

Handling Protocol:

-

Obtain and read the full Safety Data Sheet (SDS) before use.

-

Ensure a chemical fume hood and an eyewash station are accessible.[7]

-

Avoid breathing dust, vapor, mist, or gas.[7]

-

Avoid contact with skin and eyes.[7]

-

Store in a tightly closed container in a dry, well-ventilated place.[7]

First Aid:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

-

If on Skin: Wash with plenty of soap and water.[7]

-

If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

This self-validating system ensures that all handling is performed with an awareness of the potential hazards and with appropriate protective measures in place.

Conclusion and Future Directions

1,3-bis(4-nitroanilino)urea (CAS 622-69-5) is a distinct chemical entity whose technical profile is not yet extensively documented in publicly available literature. This guide has established its correct identity and summarized the available safety and handling information. While a validated, step-by-step synthesis protocol is not available, a conceptual workflow has been proposed based on fundamental organic chemistry principles. The structural motifs within the molecule suggest potential for biological activity, particularly in the antimicrobial and enzyme inhibition domains, though this remains to be experimentally verified. Future research should focus on developing a reliable synthetic method, performing full analytical characterization (NMR, IR, MS, etc.), and conducting broad biological screening to unlock the potential of this compound for drug discovery and development.

References

-

1,3-bis[(4-nitrophenyl)amino]urea | CAS 622-69-5 | AMERICAN ELEMENTS ®. (n.d.). American Elements. [Link]

-

1,3-BIS(4-NITROANILINO)UREA. (n.d.). Gsrs. [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]

-

Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. (2020). INEOS OPEN, 3(2). [Link]

-

Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. ResearchGate. [Link]

-

Urea, phenyl-, and. (n.d.). Organic Syntheses Procedure. [Link]

- A kind of synthetic method of 4,4'-dinitrodiphenyl ether. (2006).

-

Synthesis of 4,4'-dinitrodiphenyl ether. (n.d.). PrepChem.com. [Link]

-

Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. (2023). MDPI. [Link]

-

Synthesis, Characterization and Microbicides Activities of N-(hydroxy-4-((4-nitrophenyl)diazenyl)benzylidene)-2-(phenylamino)acetohydrazide metal complexes. (2020). ResearchGate. [Link]

-

THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE. (2006). European Publication Server web service. [Link]

-

Synthesis, carbonic anhydrase inhibition and in silico insights of 4-formyl-2-nitrophenyl naphthalene-2-sulfonate hybrid thiosemicarbazones. (2025). ResearchGate. [Link]

-

Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. (2017). PubMed Central. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

An In-depth Technical Guide to the Solubility and Stability of 1,3-bis(4-nitroanilino)urea

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, the imperative to bridge theoretical chemistry with pragmatic, actionable data is a daily reality. The journey of a novel chemical entity from a laboratory curiosity to a viable product is paved with rigorous characterization. Among the most fundamental of these characterizations are solubility and stability. This guide is constructed not as a mere recitation of protocols, but as a strategic blueprint for the comprehensive evaluation of 1,3-bis(4-nitroanilino)urea. The methodologies detailed herein are designed to be self-validating, ensuring that the data generated is not only accurate but also defensible. Every experimental choice is explained, providing the "why" behind the "how," a critical aspect for true scientific integrity.

Executive Summary

1,3-bis(4-nitroanilino)urea is a symmetrical diaryl urea with potential applications in medicinal chemistry and materials science.[1] Its structure, characterized by two electron-withdrawing nitrophenyl groups and a central urea moiety capable of hydrogen bonding, dictates its physicochemical properties.[1] This guide provides a comprehensive framework for the systematic evaluation of its aqueous solubility and chemical stability, two critical parameters influencing its utility. Detailed, step-by-step protocols for equilibrium solubility determination and forced degradation studies are presented, underpinned by the scientific rationale for each methodological choice. The ultimate goal is to equip researchers with the necessary tools to generate a robust and reliable data package for this compound.

Core Physicochemical Profile

A foundational understanding of the intrinsic properties of 1,3-bis(4-nitroanilino)urea is a prerequisite for any meaningful solubility or stability investigation. The symmetrical structure, featuring two nitro groups, suggests high crystallinity and limited aqueous solubility.

Table 1: Key Physicochemical Properties of 1,3-bis(4-nitroanilino)urea

| Property | Data | Source(s) |

| Molecular Formula | C₁₃H₁₀N₄O₅ | [1] |

| Molecular Weight | 302.24 g/mol | [1][2][3] |

| Appearance | Yellow crystalline solid | [4] |

| Melting Point | >300 °C | [3] |

| Predicted logP | 3.78 | [2] |

| Predicted Water Solubility | Low | [4] |

| Solubility in Organic Solvents | More soluble in polar aprotic solvents like DMSO and DMF. | [4] |

Aqueous Solubility Determination: The Gold Standard Shake-Flask Method

The aqueous solubility of a compound is a cornerstone of its biopharmaceutical profile, directly impacting its absorption and bioavailability. For a compound anticipated to have low solubility, a thermodynamically rigorous method is essential.

The Rationale: Why the Shake-Flask Method?

The shake-flask method is the universally accepted gold standard for determining thermodynamic solubility. Its strength lies in allowing the system to reach true equilibrium, providing a definitive measure of a saturated solution's concentration. This contrasts with kinetic solubility methods, which can often overestimate solubility due to the formation of supersaturated solutions. For a compound like 1,3-bis(4-nitroanilino)urea, where precise and reliable data is paramount for potential drug development, the shake-flask method is the only defensible choice.

Experimental Workflow: A Visual Guide

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Protocol

-

Preparation of Aqueous Media: Prepare phosphate-buffered saline (PBS) at pH 7.4. Filter through a 0.22 µm filter.

-

Compound Addition: Add an excess of 1,3-bis(4-nitroanilino)urea (to ensure saturation) to a series of glass vials. A visual excess of solid should be present throughout the experiment.

-

Equilibration: Add a precise volume of the prepared aqueous medium to each vial. Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the supernatant with the mobile phase and analyze using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

-

Quantification: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO). The concentration of the dissolved compound in the supernatant is determined by comparing its peak area to the standard curve.

Chemical Stability Assessment: A Forced Degradation Approach

Understanding the degradation pathways of 1,3-bis(4-nitroanilino)urea is critical for defining its storage conditions, shelf-life, and potential liabilities in a formulation. Forced degradation studies are the cornerstone of this evaluation.

The Rationale: Probing for Weaknesses

Forced degradation, or stress testing, intentionally exposes the compound to conditions more severe than it would typically encounter. The goal is to accelerate degradation, thereby identifying the likely degradation products and pathways. This information is invaluable for developing a stability-indicating analytical method—a method that can separate the intact drug from its degradation products. The presence of nitro groups and a urea linkage suggests potential susceptibility to reduction and hydrolysis, respectively.

Experimental Workflow: A Visual Guide

Caption: Forced Degradation Study Workflow.

Detailed Step-by-Step Protocol

-

Stock Solution Preparation: Prepare a stock solution of 1,3-bis(4-nitroanilino)urea in a suitable solvent mixture (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Photostability: Expose the stock solution to light as specified in the International Council for Harmonisation (ICH) Q1B guideline.

-

Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

-

-

Time Points and Sampling: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Sample Quenching: For acidic and basic samples, neutralize the solution before analysis to halt the degradation process.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to aid in the identification of degradation products.

-

Data Reporting: Report the percentage of the parent compound remaining at each time point for each stress condition. Tabulate the retention times and mass-to-charge ratios of any significant degradation products.

Concluding Remarks and Future Directions

The robust characterization of 1,3-bis(4-nitroanilino)urea's solubility and stability is a non-negotiable step in its scientific evaluation. The methodologies outlined in this guide provide a comprehensive and scientifically sound framework for this purpose. The data generated will be instrumental in guiding formulation development, defining appropriate storage and handling procedures, and ultimately, determining the viability of this compound for its intended applications. Future work should focus on the full structural elucidation of any identified degradation products and the evaluation of solubility in a wider range of pharmaceutically relevant solvents and biorelevant media.

References

-

Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved January 18, 2026, from [Link]

Sources

Symmetrical Diaryl Urea Compounds: A Technical Guide for Drug Discovery and Development

This in-depth technical guide provides a comprehensive overview of symmetrical diaryl urea compounds, a privileged scaffold in modern medicinal chemistry. We will delve into the core chemical principles, synthetic strategies, analytical characterization, and the profound impact of these molecules in therapeutic design, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of symmetrical diaryl ureas in their research endeavors.

The Diaryl Urea Motif: A Cornerstone of Modern Medicinal Chemistry

Symmetrical diaryl ureas are a class of organic compounds characterized by a central urea moiety (-(NH)-(C=O)-(NH)-) flanked by two identical aromatic ring systems. This seemingly simple structural motif imparts a remarkable combination of rigidity, hydrogen bonding capabilities, and lipophilicity that makes it an ideal pharmacophore for interacting with biological targets.[1][2][3] The urea functional group can act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen), enabling strong and specific interactions with amino acid residues in protein binding pockets.[3][4]

The significance of the diaryl urea scaffold is underscored by the number of clinically successful drugs that incorporate this core structure.[5] Perhaps the most notable example is Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma.[5][6] Other prominent examples include Regorafenib and Linifanib, which also target key signaling pathways implicated in cancer.[1][5] The success of these drugs has cemented the diaryl urea moiety as a "privileged structure" in the design of kinase inhibitors and other therapeutic agents.[3][7]

Strategic Synthesis of Symmetrical Diaryl Ureas

The synthesis of symmetrical diaryl ureas can be achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance of functional groups on the aryl rings.

Phosgene-Based Synthesis: The Classical Approach

Historically, the reaction of an aromatic amine with phosgene (COCl₂) or its safer synthetic equivalents like triphosgene has been a common method for preparing symmetrical ureas. This reaction proceeds through an isocyanate intermediate.

Reaction Workflow:

Caption: Phosgene-based synthesis of symmetrical diaryl ureas.

While effective, the high toxicity and hazardous nature of phosgene have led to the development of safer and more environmentally friendly alternatives.[2]

Isocyanate-Free Synthesis: A Safer Alternative

Modern synthetic approaches often circumvent the use of phosgene by employing alternative carbonyl sources. One widely used and safer reagent is 1,1'-carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of a Symmetrical Diaryl Urea using CDI

This protocol describes the synthesis of a generic symmetrical diaryl urea from an aniline derivative.

Materials:

-

Substituted Aniline (2 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (1 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substituted aniline (2 mmol) and anhydrous THF (5 mL).

-

Stir the solution at room temperature until the aniline is completely dissolved.

-

In a separate container, dissolve CDI (1 mmol) in anhydrous THF (5 mL).

-

Slowly add the CDI solution to the aniline solution at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[8]

Reaction Workflow:

Caption: CDI-mediated synthesis of symmetrical diaryl ureas.

This method is generally high-yielding and avoids the use of highly toxic reagents.[9]

Analytical Characterization: Confirming Structure and Purity

The structural elucidation and purity assessment of synthesized symmetrical diaryl urea compounds are critical steps in the research and development process. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Key Observables |

| ¹H NMR | Structural confirmation and purity | - Symmetrical aromatic proton signals. - A characteristic singlet for the two N-H protons (chemical shift can vary with solvent and concentration). |

| ¹³C NMR | Structural confirmation | - A characteristic signal for the carbonyl carbon (typically in the range of 150-160 ppm). - Symmetrical aromatic carbon signals. |

| FT-IR | Functional group identification | - A strong C=O stretching vibration around 1630-1680 cm⁻¹. - N-H stretching vibrations in the range of 3200-3400 cm⁻¹. |

| Mass Spectrometry | Molecular weight determination | - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |

| HPLC | Purity assessment and quantification | - A single, sharp peak for the pure compound. - Retention time is characteristic of the compound under specific chromatographic conditions. |

Symmetrical Diaryl Ureas as Kinase Inhibitors: A Mechanistic Perspective

A significant number of symmetrical diaryl urea derivatives have been developed as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1][3] Many of these compounds function as "Type II" kinase inhibitors.[1][4]

Mechanism of Action: Type II Kinase Inhibition

Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.[1][10] In this conformation, the Asp-Phe-Gly (DFG) motif, a conserved sequence in the activation loop of many kinases, is flipped. This exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by the diaryl urea inhibitor.[3][11]

The diaryl urea moiety plays a pivotal role in this interaction:

-

One of the aryl rings typically occupies the ATP-binding pocket.

-

The central urea group forms crucial hydrogen bonds with a conserved glutamic acid residue in the αC-helix and the backbone amide of the DFG-aspartate.[3][11]

-

The second aryl ring extends into the adjacent hydrophobic pocket created by the DFG-out conformation.[10]

This binding mode stabilizes the inactive conformation of the kinase, preventing its activation and subsequent downstream signaling.

Signaling Pathway Inhibition:

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by a diaryl urea compound.

Structure-Activity Relationship (SAR) Studies: Guiding Drug Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of diaryl urea-based drug candidates.[5][12] These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

Key SAR Insights for Diaryl Urea Kinase Inhibitors:

-

Aryl Ring Substituents: The nature and position of substituents on the aryl rings significantly influence binding affinity and selectivity. Electron-withdrawing groups, such as trifluoromethyl (-CF₃) or chloro (-Cl), are often found in potent inhibitors as they can enhance interactions within the hydrophobic pockets.[13]

-

Linker Groups: The introduction of linker groups between the urea moiety and one of the aryl rings can modulate the molecule's conformation and ability to access specific regions of the binding site.[14]

-

Molecular Rigidity: Increasing the rigidity of the molecule, for instance by incorporating bicyclic systems, can be beneficial for improving antitumor activity.[5]

-

Hydrogen Bonding: The integrity of the hydrogen bonds formed by the urea group is generally critical for potent inhibition.

| Compound Modification | Observed Effect on Activity | Rationale |

| Addition of a trifluoromethyl group to a terminal phenyl ring | Increased potency | Enhanced hydrophobic interactions in the kinase binding pocket.[13] |

| Replacement of a flexible linker with a rigid aromatic system | Increased potency | Pre-organizes the molecule in a conformation favorable for binding.[5] |

| Introduction of a basic amine moiety | Improved solubility and cell permeability | Enhances physicochemical properties for better drug-like characteristics. |

Beyond Cancer: Expanding Therapeutic Horizons

While the primary application of symmetrical diaryl ureas has been in oncology, their versatile pharmacophore has shown promise in other therapeutic areas. Researchers are actively exploring their potential as:

-

Antibacterial and Antifungal Agents: Certain diaryl urea derivatives have demonstrated significant activity against various microbial pathogens, including drug-resistant strains.[15]

-

Antiviral Agents: The diaryl urea scaffold is being investigated for its potential to inhibit viral replication and entry.[16]

-

Anti-inflammatory Agents: The ability to modulate kinase signaling pathways also makes these compounds attractive candidates for the treatment of inflammatory diseases.[4]

Conclusion

Symmetrical diaryl urea compounds represent a highly versatile and clinically validated scaffold in drug discovery. Their unique structural and electronic properties enable potent and selective interactions with a variety of biological targets, most notably protein kinases. A thorough understanding of their synthesis, characterization, mechanism of action, and structure-activity relationships is essential for the rational design of novel therapeutics. As research continues to uncover the full potential of this privileged structure, we can anticipate the emergence of new and improved diaryl urea-based drugs for the treatment of cancer and other debilitating diseases.

References

- Benchchem.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.

- Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - MDPI.

- Technical Support Center: Diaryl Urea Synthesis - Benchchem.

- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH.

- Research and development of N,N′-diarylureas as anti-tumor agents - PMC.

- Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed.

- A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hep

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer

- Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiprolifer

- Synthesis of symmetrical urea derivatives. Reaction condition: R−NH2...

- Unsymmetrical Ureas.

- Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed.

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Deriv

- Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - ResearchG

- Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PubMed Central.

- Graphical representation for SAR of new diarylurea compounds - ResearchG

- Diarylureas | Encyclopedia MDPI.

- The Core Mechanism of Action of Diaryl Urea Compounds: A Technical Guide - Benchchem.

- Diarylureas and Diarylamides with Oxazolo[5,4-d]pyrimidine Scaffold as Angiogenesis Inhibitors - PubMed.

- Diaryl Urea: A Privileged Structure in Anticancer Agents - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure-activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and evaluation of novel diaryl urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

The Nitro-Urea Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Potential Biological Activities of Nitro-Containing Ureas for Researchers, Scientists, and Drug Development Professionals.

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of the nitro group into urea-based molecular architectures has emerged as a highly productive approach in the quest for novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by nitro-containing ureas. We will delve into the mechanistic underpinnings of their action, from enzyme inhibition to the modulation of critical signaling pathways in cancer. This guide will further present detailed synthetic methodologies and bioassay protocols, offering a practical framework for researchers in the field. By synthesizing key findings and providing expert insights, this document aims to serve as a valuable resource for professionals engaged in the discovery and development of next-generation therapeutics leveraging the unique properties of the nitro-urea scaffold.

Introduction: The Synergy of Two Potent Pharmacophores

The urea functional group is a cornerstone in medicinal chemistry, celebrated for its ability to form stable hydrogen bonds with biological targets, thereby anchoring ligands to receptor binding sites.[1][2] Its presence in numerous FDA-approved drugs is a testament to its versatility and importance in establishing crucial drug-target interactions.[1] On the other hand, the nitro group, an electron-withdrawing moiety, is a well-established pharmacophore known to impart a wide spectrum of biological activities, including antimicrobial, antiparasitic, and anticancer effects.[3][4] The combination of these two pharmacophores into a single molecular entity—the nitro-containing urea—creates a powerful scaffold with multifaceted therapeutic potential. The nitro group's electronic properties can significantly influence the overall molecule's polarity, reactivity, and binding interactions, often leading to enhanced potency and novel mechanisms of action.[3][5] This guide will explore the significant therapeutic areas where nitro-containing ureas have demonstrated considerable promise.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Nitro-containing ureas have garnered significant attention as promising anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[6][7]

Kinase Inhibition: Halting Aberrant Cell Signaling

A prominent mechanism through which nitro-containing ureas exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, differentiation, and survival.[8][9] Many bis-aryl ureas have been identified as potent kinase inhibitors, and the inclusion of a nitro group can enhance their activity.[9][10]

One of the most notable examples is Sorafenib (Nexavar) , a multi-kinase inhibitor approved for the treatment of various cancers. While not containing a nitro group itself, its discovery spurred the development of numerous urea-based kinase inhibitors.[8][10] The urea moiety in these inhibitors is crucial for forming hydrogen bonds with key amino acid residues in the kinase domain, such as the DFG (Asp-Phe-Gly) motif.[6]

The general structure of many urea-based kinase inhibitors involves a central urea core linking two aromatic or heteroaromatic rings. The nitro group is often incorporated into one of these rings to modulate the electronic properties and enhance binding affinity.

Logical Relationship: Structure-Activity in Kinase Inhibition

Caption: Role of the nitro-urea scaffold in kinase inhibition.

Hypoxia-Activated Prodrugs: Targeting the Tumor Microenvironment

Solid tumors often exhibit regions of low oxygen, a condition known as hypoxia.[11] This unique feature of the tumor microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds can act as bioreductive prodrugs, which are relatively inert in well-oxygenated normal tissues but are activated under hypoxic conditions by cellular nitroreductases.[11][12] This activation involves the reduction of the nitro group to a reactive species, such as a nitroso, hydroxylamino, or amino derivative, which can then exert cytotoxic effects, often by cross-linking DNA.[11]

The incorporation of a urea moiety into these nitroaromatic prodrugs can enhance their cellular uptake and target engagement.

Experimental Workflow: Evaluation of Hypoxia-Selective Cytotoxicity

Caption: Workflow for assessing hypoxia-selective anticancer activity.

Urease Inhibition: Combating Pathogenic Bacteria and Improving Agriculture

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[13] This enzyme is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, the primary cause of peptic ulcers, and Proteus mirabilis, associated with urinary tract infections. By neutralizing stomach acid, urease allows H. pylori to survive in the acidic gastric environment.[13] In agriculture, the rapid hydrolysis of urea-based fertilizers by soil ureases leads to significant nitrogen loss through ammonia volatilization and environmental pollution.[14]

Nitro-containing ureas have emerged as potent urease inhibitors.[15] The presence of a nitro group on an aryl ring of a urea derivative can significantly enhance its inhibitory activity.[15] For instance, N1,N2-diaryl ureas containing nitro groups on both phenyl rings have demonstrated low micromolar inhibition of Canavalia ensiformis (jack bean) urease, a commonly used model enzyme.[15]

Quantitative Data: Urease Inhibitory Activity of Nitro-Containing Ureas

| Compound Class | Specific Example | Target Urease | IC50 (µM) | Reference |

| N1,N2-Diaryl Ureas | 1,3-bis(4-nitrophenyl)urea | C. ensiformis | ~5.0 | [15] |

| N1-Toluoyl, N2-Substituted Ureas | N/A | C. ensiformis | Varies | [15] |

| 1,2,4-Triazole Derivatives | Compound with meta-nitro phenyl | C. ensiformis | Potent | [15] |

Note: The table above provides representative data. IC50 values can vary depending on the specific compound and assay conditions.

Experimental Protocol: In Vitro Urease Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Prepare a stock solution of Jack Bean Urease (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of urea (e.g., 100 mM) in the same buffer.

-

-

Inhibitor Preparation:

-

Dissolve the nitro-containing urea test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions (e.g., 10 mM).

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

-

Assay Procedure (Berthelot Method):

-

In a 96-well plate, add 25 µL of the test compound solution (or buffer for control) and 25 µL of the urease solution.

-

Pre-incubate the mixture at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of the urea solution.

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction and determine the amount of ammonia produced using the Berthelot method:

-

Add 50 µL of phenol-nitroprusside reagent.

-

Add 50 µL of alkaline hypochlorite reagent.

-

Incubate at 37°C for 10 minutes.

-

-

Measure the absorbance at 630 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

-

Synthesis of Nitro-Containing Ureas

The synthesis of nitro-containing ureas can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

General Synthetic Pathway

A common and versatile method involves the reaction of a nitro-substituted amine with an isocyanate. Alternatively, a nitro-substituted isocyanate can be reacted with an amine.

Synthetic Workflow: Preparation of Nitro-Containing Ureas

Caption: Common synthetic routes to nitro-containing ureas.

Detailed Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-phenylurea

-

Materials:

-

4-Nitroaniline

-

Phenyl isocyanate

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-nitroaniline (1.0 eq) in anhydrous THF.

-

To this solution, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold THF to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain 1-(4-nitrophenyl)-3-phenylurea.

-

-

Characterization:

-

Determine the melting point.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

-

Future Perspectives and Conclusion

The exploration of nitro-containing ureas continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility of this scaffold allows for extensive structural modifications to fine-tune activity, selectivity, and pharmacokinetic properties. Future research directions may include:

-

Development of isoform-selective kinase inhibitors: By carefully designing the substituents on the aromatic rings, it may be possible to achieve greater selectivity for specific kinase isoforms, thereby reducing off-target effects and improving the therapeutic index.

-

Combination therapies: The unique mechanisms of action of nitro-containing ureas, particularly their ability to act as hypoxia-activated prodrugs, make them attractive candidates for combination therapies with other anticancer agents, such as immunotherapy or radiation therapy.

-

Expansion to other therapeutic areas: While this guide has focused on anticancer and urease inhibitory activities, the nitro-urea scaffold holds potential for the development of agents targeting other diseases, including neurodegenerative disorders and infectious diseases.

References

-

A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. PubMed Central. [Link]

-

Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Gavin Publishers. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Unknown Source.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PubMed Central. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

-

Urea-containing anticancer agents discovered in medicinal chemistry... ResearchGate. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Unknown Source.

-

Urea. Wikipedia. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Urea Derivatives as Anticancer Agents. ResearchGate. [Link]

- Urease Inhibitors. Unknown Source.

-

Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

Protein kinase inhibitors from the urea class. PubMed. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

-

A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds into Aromatic Amines, Isocyanates, Carbamates, and Ureas Using CO. ACS Publications. [Link]

-

Anticancer Activity of Urease Mimetic Cobalt (III) Complexes on A549-Lung Cancer Cells: Targeting the Acidic Microenvironment. PubMed Central. [Link]

-

Structures of some pyridine-/urea-based anticancer agents reported by... ResearchGate. [Link]

-

Nitrosated urea pesticide metabolites and other nitrosamides. Activity in clastogenicity and SCE assays, and aberration kinetics in Chinese hamster V79-E cells. PubMed. [Link]

-

Urease Inhibition in Solutions and Urine. ASABE Technical Library. [Link]

-

Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Publishing. [Link]

- Urease inhibitors: A review. Unknown Source.

-

Recent advances in design of new urease inhibitors: A review. PubMed Central. [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

-

Protein kinase inhibitors from the urea class. ResearchGate. [Link]

-

(PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Request PDF. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Publications. [Link]

-

The Biological Roles of Urea: A Review of Preclinical Studies. PubMed Central. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein kinase inhibitors from the urea class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. svedbergopen.com [svedbergopen.com]

- 13. Recent advances in design of new urease inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. efotg.sc.egov.usda.gov [efotg.sc.egov.usda.gov]

- 15. A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Evaluation of 1,3-bis(4-nitroanilino)urea

Protocols for Assessing Cellular Viability and Apoptosis Induction

Introduction

1,3-bis(4-nitroanilino)urea, also known as 4,4'-dinitrocarbanilide, is a symmetrical diaryl urea compound. The urea functionality is a key structural motif found in numerous biologically active molecules, including the multi-kinase inhibitor Sorafenib.[1][2] The rigid structure conferred by the phenyl rings and the hydrogen bonding capacity of the urea group suggest potential for interaction with biological macromolecules.[2][3] While research has explored derivatives for applications such as antibacterial agents[4], a comprehensive protocol for evaluating the direct cytotoxic and mechanistic effects of the parent compound, 1,3-bis(4-nitroanilino)urea, in a cancer cell context is needed.

This guide provides a structured, field-proven workflow for researchers to conduct an initial in vitro assessment of 1,3-bis(4-nitroanilino)urea. The protocols herein are designed as a self-validating system, beginning with a primary screen for effects on cell viability and progressing to more detailed mechanistic assays to determine if the observed effects are mediated by apoptosis.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization of the test compound are critical for reproducible results. 1,3-bis(4-nitroanilino)urea is a yellow crystalline solid with low aqueous solubility but is soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[5]

Protocol: Stock Solution Preparation

-

Safety First: Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as an irritant.

-

Weighing: Accurately weigh out the desired amount of 1,3-bis(4-nitroanilino)urea (MW: 302.24 g/mol ) in a sterile microcentrifuge tube.[3]

-

Solubilization: Add sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution.

-

Sterilization: While DMSO is a potent solvent, filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube for long-term storage. This step is critical to prevent contamination of cell cultures.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

-